molecular formula C7H6BrClOS B8665244 1-Bromomethylsulfinyl-4-chlorobenzene CAS No. 38325-81-4

1-Bromomethylsulfinyl-4-chlorobenzene

Cat. No.: B8665244
CAS No.: 38325-81-4
M. Wt: 253.54 g/mol
InChI Key: NREWMOFWMRQRPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromomethylsulfinyl-4-chlorobenzene is a halogenated aromatic compound featuring a bromomethylsulfinyl (–SO–CH2Br) substituent on a 4-chlorobenzene ring. While direct data on this compound is absent in the provided evidence, its structural analogs suggest key properties. The sulfinyl group (S=O) distinguishes it from sulfonyl (SO2) derivatives, influencing electronic and steric profiles. Such compounds are pivotal in organic synthesis, particularly in pharmaceuticals and agrochemicals, where halogen and sulfur-based functionalities mediate reactivity .

Properties

CAS No.

38325-81-4

Molecular Formula

C7H6BrClOS

Molecular Weight

253.54 g/mol

IUPAC Name

1-(bromomethylsulfinyl)-4-chlorobenzene

InChI

InChI=1S/C7H6BrClOS/c8-5-11(10)7-3-1-6(9)2-4-7/h1-4H,5H2

InChI Key

NREWMOFWMRQRPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)CBr)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The target compound’s bromomethylsulfinyl group contrasts with related compounds bearing sulfonyl, trifluoromethyl, or mixed halogen substituents. Below is a comparative analysis of select analogs:

Compound Name CAS RN Molecular Formula Molecular Weight Functional Groups Physical State Key Properties
1-(Bromomethyl)-4-(methylsulfonyl)benzene 53606-06-7 C₈H₈BrO₂S 257.12 Bromomethyl, methylsulfonyl Solid* High thermal stability
1-[(4-Bromophenyl)(chloro)methyl]-4-fluorobenzene 1340421-97-7 C₁₃H₉BrClF 299.57 Bromophenyl, chloro, fluoro Liquid Density: 1.487 g/cm³; Bp: 357.5°C (predicted)
4-[(Difluoromethyl)sulfonyl]bromobenzene 51679-57-3 C₇H₅BrF₂O₂S 271.08 Difluoromethylsulfonyl, bromo Not reported Likely polar due to SO₂ and F
1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene Not provided C₈H₆BrF₃O₂S ~311.1 (calc.) Methylsulfonyl, trifluoromethyl Not reported Used in medicinal chemistry

Notes:

  • Sulfinyl vs. Sulfonyl : Sulfinyl groups (S=O) are less oxidized than sulfonyl (SO₂), making them more reactive in nucleophilic substitutions or redox reactions .
  • Halogen Effects : Bromine’s higher leaving-group propensity compared to chlorine or fluorine enhances utility in cross-coupling reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.